1-Isocyanato-2-(2-methoxyethoxy)ethane
Overview
Description
1-Isocyanato-2-(2-methoxyethoxy)ethane is a chemical compound with the molecular formula C6H11NO3. It is known for its versatile applications in various fields, including polymer synthesis, surface modification, and drug delivery systems. The compound is a colorless liquid with a strong odor and is soluble in organic solvents such as acetone, methanol, and toluene.
Mechanism of Action
Target of Action
Mode of Action
1-Isocyanato-2-(2-methoxyethoxy)ethane, like other isocyanates, is highly reactive due to the isocyanate functional group (-N=C=O). It can react with compounds containing active hydrogen atoms to form urethane linkages. This reactivity is utilized in various applications, including polymer synthesis and surface modification.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of compounds with active hydrogen atoms in the environment could lead to premature reactions. Additionally, factors such as temperature and pH could potentially affect the compound’s reactivity and stability.
Preparation Methods
1-Isocyanato-2-(2-methoxyethoxy)ethane is typically synthesized by the reaction of 1,2-Dimethoxyethane with phosgene and methylamine. The resulting product is a mixture of mono and diisocyanates, which are separated by distillation. The compound is then purified by recrystallization. Industrial production methods involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-Isocyanato-2-(2-methoxyethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with primary and secondary amines to form urea derivatives.
Addition Reactions: The compound can react with alcohols to form carbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form carbon dioxide and corresponding amines.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are urea derivatives, carbamates, and amines.
Scientific Research Applications
1-Isocyanato-2-(2-methoxyethoxy)ethane has diverse applications in scientific research:
Polymer Synthesis: It is used in the synthesis of polyurethanes, which are employed in insulation, coatings, adhesives, and flexible foams.
Surface Modification: The compound is utilized to modify surfaces to enhance their properties, such as hydrophobicity or adhesion.
Drug Delivery Systems: It is explored for use in drug delivery systems due to its ability to form stable linkages with various drug molecules.
Comparison with Similar Compounds
1-Isocyanato-2-(2-methoxyethoxy)ethane can be compared with other similar compounds, such as:
1-Isocyanato-2-(2-ethoxyethoxy)ethane: Similar in structure but with an ethoxy group instead of a methoxy group.
1-Isocyanato-2-(2-methoxyethoxy)propane: Similar in structure but with a propane backbone instead of an ethane backbone.
The uniqueness of this compound lies in its specific reactivity and the stability of the linkages it forms, making it particularly valuable in polymer synthesis and surface modification applications.
Properties
IUPAC Name |
1-isocyanato-2-(2-methoxyethoxy)ethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-9-4-5-10-3-2-7-6-8/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXNGTNNESSITC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
154932-88-4 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy- | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154932-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID701194441 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701194441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154932-88-4, 90426-82-7 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-isocyanatoethyl)-ω-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701194441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isocyanato-2-(2-methoxyethoxy)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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